molecular formula C34H38N2O4 B14939049 2-Amino-4',4',6',7,7,8'-hexamethyl-6'-phenyl-3-propionyl-5',6',7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline]-2',5(6H)-dione

2-Amino-4',4',6',7,7,8'-hexamethyl-6'-phenyl-3-propionyl-5',6',7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline]-2',5(6H)-dione

Cat. No.: B14939049
M. Wt: 538.7 g/mol
InChI Key: BQIZFFQUTFMSEQ-UHFFFAOYSA-N
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Description

2-Amino-4’,4’,6’,7,7,8’-hexamethyl-6’-phenyl-3-propionyl-5’,6’,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline]-2’,5(6H)-dione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4’,4’,6’,7,7,8’-hexamethyl-6’-phenyl-3-propionyl-5’,6’,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline]-2’,5(6H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromene and pyrroloquinoline intermediates, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4’,4’,6’,7,7,8’-hexamethyl-6’-phenyl-3-propionyl-5’,6’,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline]-2’,5(6H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-Amino-4’,4’,6’,7,7,8’-hexamethyl-6’-phenyl-3-propionyl-5’,6’,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline]-2’,5(6H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Amino-4’,4’,6’,7,7,8’-hexamethyl-6’-phenyl-3-propionyl-5’,6’,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline]-2’,5(6H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-hydroxymethyldihydropteridine diphosphokinase: Another complex organic compound with potential biological activity.

    1-Naphthalenamine, 5,6,7,8-tetrahydro-: A structurally related compound with different functional groups and properties.

Uniqueness

2-Amino-4’,4’,6’,7,7,8’-hexamethyl-6’-phenyl-3-propionyl-5’,6’,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline]-2’,5(6H)-dione is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C34H38N2O4

Molecular Weight

538.7 g/mol

IUPAC Name

2'-amino-6,7',7',9,11,11-hexamethyl-9-phenyl-3'-propanoylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-6,8-dihydrochromene]-2,5'-dione

InChI

InChI=1S/C34H38N2O4/c1-8-23(37)27-29(35)40-25-17-31(3,4)16-24(38)26(25)34(27)22-15-19(2)14-21-28(22)36(30(34)39)32(5,6)18-33(21,7)20-12-10-9-11-13-20/h9-15H,8,16-18,35H2,1-7H3

InChI Key

BQIZFFQUTFMSEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(OC2=C(C13C4=CC(=CC5=C4N(C3=O)C(CC5(C)C6=CC=CC=C6)(C)C)C)C(=O)CC(C2)(C)C)N

Origin of Product

United States

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